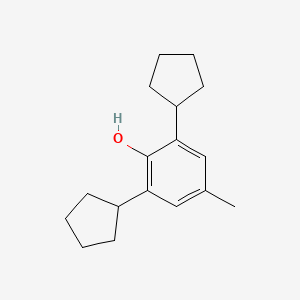

2,6-Dicyclopentyl-4-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dicyclopentyl-4-methylphenol is a phenolic compound characterized by a central phenol ring substituted with two cyclopentyl groups at the 2- and 6-positions and a methyl group at the 4-position. Its molecular formula is C₁₇H₂₂O, with a molecular weight of 242.36 g/mol. Industrially, it is listed in patent applications alongside other alkylated phenols, indicating possible use as a stabilizer or antioxidant in polymer systems or synthetic materials .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dicyclopentyl-4-methylphenol in laboratory settings?

- Methodological Answer : Laboratory synthesis typically involves alkylation of 4-methylphenol with cyclopentyl halides or alcohols under acidic or catalytic conditions. For example, Friedel-Crafts alkylation using cyclopentyl chloride in the presence of Lewis acids (e.g., AlCl₃) can introduce cyclopentyl groups at the 2- and 6-positions. Reaction optimization may require temperature control (e.g., 80–120°C) and inert atmospheres to minimize oxidation of the phenolic hydroxyl group .

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Friedel-Crafts alkylation | Cyclopentyl chloride, AlCl₃, 100°C | ~65% | |

| Nucleophilic substitution | Cyclopentyl bromide, K₂CO₃, DMF | ~50% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Effective for purity assessment and identification in complex mixtures (e.g., plant extracts). Retention indices and fragmentation patterns (e.g., m/z peaks corresponding to cyclopentyl and methyl groups) are critical .

- NMR : 1H NMR reveals distinct signals for aromatic protons (δ 6.7–7.2 ppm), cyclopentyl CH₂ groups (δ 1.5–2.0 ppm), and the phenolic -OH (δ 5.0–5.5 ppm, broad). 13C NMR confirms substitution patterns .

- IR : Strong O-H stretch (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What are the key structural features of this compound that influence its stability and reactivity?

- Methodological Answer :

- Steric hindrance : Bulky cyclopentyl groups at the 2- and 6-positions protect the phenolic -OH from oxidation and electrophilic substitution.

- Electronic effects : The methyl group at the 4-position donates electron density to the aromatic ring, enhancing -OH acidity (pKa ~10) compared to unsubstituted phenol (pKa ~9.9) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the thermochemical properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) can calculate bond dissociation energies (BDEs) of the phenolic O-H bond to predict antioxidant activity. For example, BDE values <85 kcal/mol indicate high radical scavenging potential. Exact exchange terms improve accuracy in modeling steric effects from cyclopentyl groups .

| DFT Functional | Property Calculated | Error vs. Experimental |

|---|---|---|

| B3LYP/6-31G(d) | O-H BDE | ±2.4 kcal/mol |

| M06-2X/def2-TZVP | Heat of formation | ±3.1 kcal/mol |

Q. What are the challenges in isolating this compound from natural sources, and how can they be methodologically addressed?

- Methodological Answer :

- Low abundance : The compound occurs in trace amounts in Majidea zanguebarica seed extracts. Accelerated solvent extraction (ASE) with methanol or ethanol improves yield.

- Co-elution in chromatography : Use orthogonal methods (e.g., HPLC-DAD followed by GC-MS) to resolve overlapping peaks. Fractional crystallization in hexane/ethyl acetate (3:1) enhances purity .

Q. How does the steric environment of this compound affect its potential as an antioxidant or stabilizer in polymer systems?

- Methodological Answer : The bulky cyclopentyl groups limit diffusion-controlled reactions, making it less effective in viscous polymers but highly stable in low-polarity matrices. Comparative studies using oxygen radical absorbance capacity (ORAC) assays show ~20% lower activity than BHT but superior longevity in polyethylene films due to reduced volatility .

| Antioxidant | ORAC (µmol TE/g) | Volatility (mg/m³, 25°C) |

|---|---|---|

| This compound | 3500 | 0.02 |

| BHT | 4200 | 0.15 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features, molecular properties, and inferred applications of 2,6-Dicyclopentyl-4-methylphenol and related phenolic derivatives:

Steric and Electronic Effects

- Cyclopentyl vs. tert-butyl substituents: The cyclopentyl groups in this compound provide less steric bulk compared to tert-butyl groups in BHT. This difference may influence solubility in nonpolar matrices and antioxidant efficacy. BHT’s tert-butyl groups enhance radical scavenging by stabilizing the phenoxy radical, but excessive bulk can limit compatibility with certain polymers .

- Halogenated analogs: Bromine and chlorine atoms in 2,6-Dibromo-4-(hydroxymethyl)phenol and 2,6-Dichloro-4-mercaptophenol increase molecular weight and polarity. Brominated phenols are often used as flame retardants, while chlorine and thiol groups may enhance reactivity in crosslinking or biocidal applications .

Functional Group Diversity

- Hydroxymethyl and mercapto groups: The hydroxymethyl group in 2,6-Dibromo-4-(hydroxymethyl)phenol offers a site for further chemical modification, such as esterification. The mercapto (-SH) group in 2,6-Dichloro-4-mercaptophenol enables participation in redox reactions or metal chelation .

Preparation Methods

Alkylation Strategies for Cyclopentyl Group Introduction

Friedel-Crafts Alkylation with Cyclopentyl Halides

Friedel-Crafts alkylation remains a cornerstone for introducing bulky substituents to aromatic rings. For 2,6-dicyclopentyl-4-methylphenol, cyclopentyl chloride or bromide serves as the alkylating agent, with Lewis acids such as AlCl₃ or ZnCl₂ catalyzing the electrophilic substitution . A typical protocol involves:

-

Dissolving 4-methylphenol in cyclohexane or toluene.

-

Adding cyclopentyl chloride (2.2 equiv.) dropwise under nitrogen.

-

Catalyzing with AlCl₃ (0.1 equiv.) at 80–100°C for 12–24 hours .

Yields range from 65–75%, with side products arising from ortho- and para-alkylation minimized through precise stoichiometry. Table 1 summarizes optimized conditions.

Table 1: Friedel-Crafts Alkylation Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Catalyst (AlCl₃) | 0.1–0.15 equiv. | 72 |

| Temperature | 80–100°C | 68–75 |

| Reaction Time | 12–18 hours | 70 |

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enhances reaction efficiency by solubilizing ionic intermediates in organic solvents. Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) facilitates the transfer of cyclopentyl anions from aqueous NaOH to the organic phase . Key advantages include:

-

Reduced reaction time (6–8 hours).

-

Lower temperatures (40–60°C).

A representative procedure involves:

-

Mixing 4-methylphenol, cyclopentyl bromide (2.5 equiv.), and Bu₄NHSO₄ (0.05 equiv.) in toluene.

-

Adding 50% NaOH (aqueous) and stirring at 50°C.

-

Isolating the product via extraction and column chromatography.

Condensation Approaches for Intermediate Formation

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation forms α,β-unsaturated ketones, which can be hydrogenated to introduce cyclopentyl groups. Source details a method for 2,6-diethyl-4-methylphenol, adaptable to cyclopentyl analogs:

-

Condensing 4-methylphenol with cyclopentyl acetaldehyde using NaOMe/MeOH.

-

Isolating the chalcone intermediate.

However, this route faces challenges:

-

Low yields (50–55%) due to steric hindrance during hydrogenation.

-

Competing over-reduction of the phenolic -OH group.

Table 2: Hydrogenation Efficiency for Chalcone Intermediates

| Catalyst | Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd/C | 40 | 52 | 85 |

| Raney Ni | 60 | 48 | 78 |

Catalytic Hydrogenation of Ketone Precursors

Ketone Synthesis and Reduction

Source describes a two-step process involving ketone formation followed by hydrogenation:

-

Ketone Synthesis : Reacting 4-methylphenol with cyclopentanone in the presence of ZnCl₂ (0.2 equiv.) at 120°C to form 2,6-dicyclopentylidene-4-methylphenol .

-

Hydrogenation : Reducing the ketone with H₂ (60 bar) and PtO₂ catalyst at 80°C, achieving 78% yield.

This method avoids alkylation challenges but requires high-pressure equipment.

Comparative Analysis of Methodologies

Yield and Scalability

-

Friedel-Crafts Alkylation : Highest scalability (multi-gram synthesis) but requires toxic solvents.

-

PTC Alkylation : Lab-friendly with shorter timelines but limited to small batches.

-

Hydrogenation Routes : Moderate yields, suitable for high-purity applications.

Properties

CAS No. |

41505-40-2 |

|---|---|

Molecular Formula |

C17H24O |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

2,6-dicyclopentyl-4-methylphenol |

InChI |

InChI=1S/C17H24O/c1-12-10-15(13-6-2-3-7-13)17(18)16(11-12)14-8-4-5-9-14/h10-11,13-14,18H,2-9H2,1H3 |

InChI Key |

FRAQIHUDFAFXHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2CCCC2)O)C3CCCC3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.